molecular formula C26H29N3O4 B2678272 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1775352-82-3

1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2678272
CAS No.: 1775352-82-3
M. Wt: 447.535
InChI Key: VUSXDAVKUBKTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine features a piperidine core modified with two critical moieties:

  • A 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group at position 4, contributing to hydrogen bonding and electronic effects.

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-31-21-7-3-19(4-8-21)24-27-23(33-28-24)17-18-11-15-29(16-12-18)25(30)26(13-14-26)20-5-9-22(32-2)10-6-20/h3-10,18H,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSXDAVKUBKTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine , identified by the CAS number 1775460-17-7 , is a novel chemical entity that incorporates both piperidine and oxadiazole moieties. These structural features are associated with a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O3C_{25}H_{27}N_{3}O_{3}, with a molecular weight of approximately 417.51 g/mol . The structure features a cyclopropyl group, methoxyphenyl substituents, and an oxadiazole ring, which contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC25H27N3O3C_{25}H_{27}N_{3}O_{3}
Molecular Weight417.51 g/mol
CAS Number1775460-17-7

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of these compounds can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis with varying degrees of efficacy. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections. Preliminary findings suggest that this compound may exhibit strong inhibitory activity against urease, with IC50 values comparable to established standards .

Case Studies and Experimental Findings

  • Docking Studies : Computational docking studies have demonstrated that the compound interacts favorably with target enzymes, suggesting a strong binding affinity that could translate into effective inhibition .
  • In Vitro Assays : In vitro assays have confirmed the antibacterial efficacy of synthesized derivatives, showing moderate to strong activity against selected bacterial strains. For example:
    • Compounds exhibiting IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains were noted, indicating promising antibacterial potential .
  • Toxicological Assessments : Toxicological evaluations in animal models have indicated low subchronic toxicity for related compounds within the same chemical class, supporting further development for therapeutic applications .

Scientific Research Applications

Structural Information

  • Molecular Formula : C25H27N3O3
  • Molecular Weight : 417.51 g/mol
  • Structural Components :
    • Piperidine Ring : A six-membered ring containing one nitrogen atom.
    • Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.
    • Methoxyphenyl Groups : Aromatic groups that enhance lipophilicity and biological activity.

Pharmacological Activities

The compound has shown potential in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that compounds with oxadiazole and piperidine structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis . The presence of the methoxy group may enhance the lipophilicity and permeability of the compound across bacterial membranes.
  • Enzyme Inhibition : The synthesized derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • CNS Disorders : The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Similar compounds have been linked to neuroprotective effects, making them candidates for addressing cognitive impairments associated with aging .

Case Study 1: Antibacterial Screening

A series of compounds similar to 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine were synthesized and screened for antibacterial activity. The results showed significant inhibition against Salmonella typhi, with IC50 values indicating strong efficacy compared to standard antibiotics .

Case Study 2: Neuroprotective Effects

In a study focused on neuroprotection, derivatives containing the piperidine and oxadiazole moieties were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results indicated that these compounds could significantly reduce markers of apoptosis in neuronal cell lines, supporting their potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Key Structure-Activity Relationship (SAR) Findings

Compound Class Structural Feature Biological Impact Reference
Target Compound Cyclopropane-4-methoxyphenyl Enhances rigidity and π-π interactions
Halogenated Analogues Cl/F substituents Improved hydrophobic binding
Piperidine vs. Piperazine Piperidine core Higher metabolic stability
Oxadiazole vs. Thiazole Oxadiazole moiety Stronger hydrogen-bonding potential

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling the cyclopropane-carbonyl-piperidine moiety. For oxadiazole synthesis, nitrile intermediates can react with hydroxylamine under reflux (ethanol, 80°C, 12h) . The final coupling typically employs EDCI/HOBt in anhydrous acetonitrile at room temperature, followed by purification via recrystallization (ethanol) or column chromatography . Yield optimization (39–76%) depends on substituent steric effects and solvent polarity .

Q. How is structural characterization performed post-synthesis?

  • 1H/13C NMR : Key signals include cyclopropyl protons (δ ~1.5–2.0 ppm), piperidine CH2 (δ ~3.0–3.8 ppm), and methoxy groups (δ ~3.7 ppm). Aromatic protons from oxadiazole and methoxyphenyl groups appear at δ 6.8–7.9 ppm .
  • IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and oxadiazole ring vibrations at ~1610 cm⁻¹ .
  • Elemental analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What in vitro assays are used for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and C. albicans) .
  • Antioxidant : DPPH radical scavenging assay (IC50 calculation at 100–1000 µg/mL) .
  • CNS activity : Tail-flick test in mice (latency time measurement) .

Advanced Research Questions

Q. How can low coupling reaction yields be addressed during synthesis?

Low yields (e.g., 39% in EDCI-mediated reactions) may stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Alternative coupling agents : Use T3P® or DMT-MM for improved efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. overnight) and enhance yield by 15–20% .
  • Solvent optimization : Switch to DMF or THF for better solubility of aromatic intermediates .

Q. What structural features influence bioactivity disparities in analogs?

  • Methoxy substituents : The 4-methoxyphenyl group enhances antioxidant activity (78% scavenging at 1000 µg/mL vs. 49% for 4-cyanophenyl analogs) due to electron-donating effects .
  • Oxadiazole vs. pyrazole rings : Oxadiazole improves microbial inhibition (MIC ~8 µg/mL vs. ~32 µg/mL for pyrazole derivatives) via enhanced π-π stacking with enzyme active sites .
  • Cyclopropane geometry : cis-Cyclopropyl configurations increase metabolic stability in liver microsome assays (t½ > 60 min vs. 25 min for trans) .

Q. How can computational methods resolve contradictory bioactivity data?

Discrepancies (e.g., variable MICs across labs) may arise from assay conditions or impurities. Use:

  • QSAR modeling : Correlate logP and polar surface area with antimicrobial activity (r² > 0.85) to identify outliers .
  • Molecular docking : Predict binding to C. albicans CYP51 (PDB: 5TZ1) to validate target engagement .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with assays .

Q. What strategies improve metabolic stability for in vivo studies?

  • Cytochrome P450 inhibition : Pre-incubate with 1-aminobenzotriazole (ABT) in liver microsomes to assess CYP-mediated degradation .
  • Prodrug design : Introduce ester moieties at the piperidine nitrogen to mask polar groups, increasing t½ from 2h to 8h in rat plasma .
  • Co-crystallization : Stabilize the active conformation via hydrogen bonding (e.g., C–H···O interactions observed in crystal structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.